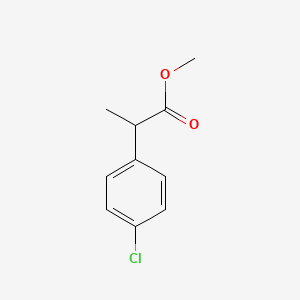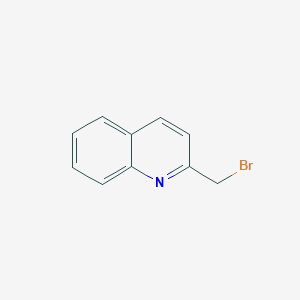
2-(Bromomethyl)quinoline
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Quinoline-based compounds are known to have a broad spectrum of biological activities and are therefore of interest as target compounds in pharmaceutical and medicinal chemistry .
Mode of Action
It is known that quinoline-containing compounds show significant results through different mechanisms: they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
It is known that quinoline-based compounds are used in suzuki–miyaura (sm) coupling reactions . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The success of sm coupling, which uses quinoline-based compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Action Environment
The broad application of sm coupling, which uses quinoline-based compounds, arises from the exceptionally mild and functional group tolerant reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)quinoline can be synthesized through various methods. One common approach involves the bromination of 2-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted quinoline derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The compound can be oxidized to form quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or ethanol.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substituted quinoline derivatives
- Coupled products with boronic acids
- Quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, anticancer, and antiviral properties.
Medicine: Research explores its role in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and materials with specific electronic properties.
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)quinoline can be compared with other similar compounds such as:
2-(Chloromethyl)quinoline: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
8-(Bromomethyl)quinoline: The bromomethyl group is attached to the eighth position of the quinoline ring, leading to different chemical properties and applications.
2-(Bromomethyl)pyridine: A pyridine derivative with a bromomethyl group, used in similar synthetic applications but with distinct reactivity due to the pyridine ring.
Eigenschaften
IUPAC Name |
2-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAYPIDFVQLEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497310 | |
| Record name | 2-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-15-5 | |
| Record name | 2-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(Bromomethyl)quinoline a valuable building block in organic synthesis?
A1: this compound serves as a crucial precursor in synthesizing various organic compounds, particularly heterocyclic structures. Its reactivity stems from the bromine atom attached to the methyl group, making it susceptible to nucleophilic substitution reactions. This property allows chemists to introduce diverse substituents onto the quinoline core, expanding the possibilities for creating novel compounds with potential applications in various fields.
Q2: How is this compound utilized in developing potential anticancer agents?
A: Researchers have employed this compound in a multi-step synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates, a class of compounds exhibiting promising anticancer activity. [] This study outlines a synthetic route starting with readily available diethyl 2-methylquinoline-3,4-dicarboxylate, which undergoes bromination to yield this compound-3,4-dicarboxylate. Subsequent reactions transform this intermediate into the final (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates.
Q3: Can you describe a specific example of how this compound is used to modify a macrocyclic structure and the impact of this modification?
A: In the synthesis of pyridinoazacrown ethers, this compound plays a crucial role in attaching functional groups to the macrocycle. [] Specifically, it is reacted with a pre-synthesized pyridinoazacrown, leading to the incorporation of a 5-chloro-8-hydroxy-2-quinolinyl substituent.
Q4: What spectroscopic techniques are employed to characterize and confirm the structure of this compound derivatives?
A: Researchers rely on various spectroscopic methods to unequivocally confirm the structure of newly synthesized this compound derivatives. [, ] These methods provide information about the compound's structure and verify the success of the synthetic transformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

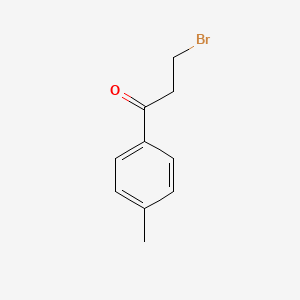
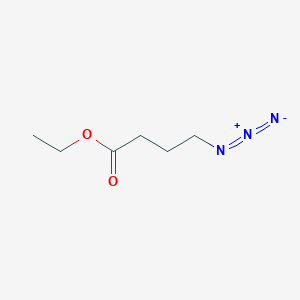

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)
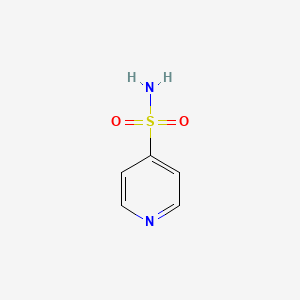
![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)
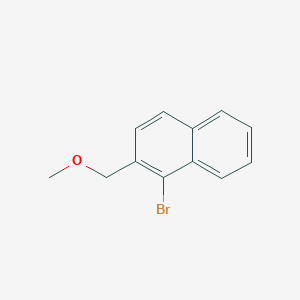
![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)


